molecular formula C14H14ClN3O3S B5772691 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide

Cat. No.: B5772691
M. Wt: 339.8 g/mol
InChI Key: KAXQBFYQEMOXII-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide is a synthetic organic compound that features a thiazole ring, a chloro-nitrobenzamide moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Chloro-Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-chloro-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Products with the chloro group replaced by the nucleophile.

    Reduction: Amino derivatives of the compound.

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. In the case of anticancer activity, it may interfere with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide is unique due to the presence of both a chloro and a nitro group on the benzamide moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups with the thiazole ring and tert-butyl group makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-14(2,3)11-7-22-13(16-11)17-12(19)8-4-5-9(15)10(6-8)18(20)21/h4-7H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQBFYQEMOXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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